
Stannylium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannylium is a tin hydride.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Persistent Dialkyl(Silyl)Stannylium Ions : The synthesis of dialkyl(silyl)stannylium borates and their characterization using NMR spectroscopy and X-ray diffraction. These ions are not stabilized by β-silyl hyperconjugation, and intramolecular C-H/Sn(+) interactions are not important (Schäfer et al., 2011).
Stable Free Stannylium Ions : The synthesis of the first stable stannyl radical and its conversion to a stannylium cation, characterized by X-ray analysis and NMR data (Sekiguchi et al., 2003).
Reactivity and Applications
Anion Stability in Stannylium Salts : Study of the reaction of stannylium ion with Bu3SnH, leading to the formation of a solvated stannylium ion, demonstrating its thermodynamic stability (Henderson et al., 2002).
Reductive Elimination and Oxidative Addition at Organostannylium Cations : Examination of the behavior of organostannylium cations in reactions, providing insights into their potential in chemical synthesis (Diab et al., 2019).
Catalytic Dehydrogenative Stannylation : Exploration of the catalytic generation of a stannylium-ion-like tin electrophile and its application in C(sp)-H bond stannylation (Forster et al., 2018).
Structural and Electronic Studies
NMR Chemical Shift Calculations : This research highlights the role of NMR in understanding the magnetic properties and electronic structure of stannylium complexes (Cremer et al., 1993).
Tricoordinate Stannylium Cations : Study on the structure of tricoordinate stannylium cations, contributing to the understanding of their electronic and bonding properties (Lambert et al., 2003).
Novel Compounds and Complexes
Stannylium Ions and Tin Dications : Investigation into the reactivity of aryl-substituted stannylenes leading to the formation of stannylium ions and dications (Schäfer et al., 2011).
Near-Infrared Absorbing Squarylium Dyes : Development of squarylium sensitizers for dye-sensitized solar cells using stannylcyclobutenediones, showcasing the photophysical applications of stannylium compounds (Maeda et al., 2011).
Additional Insights
Cleavage of Unactivated Si-C(sp3) Bonds : This study presents a method for the benzenium-ion-mediated cleavage of Si-C(sp3) bonds, extending the application to the generation of stannylium ions (Wu et al., 2018).
Structural and Electronic Properties of Stanene Doped Beryllium : Analysis of the doping of stanene with beryllium, showing the potential electronic and optical applications of modified stannylium compounds (Taura et al., 2021).
Propiedades
Nombre del producto |
Stannylium |
|---|---|
Fórmula molecular |
H3Sn+ |
Peso molecular |
121.73 g/mol |
Nombre IUPAC |
stannanylium |
InChI |
InChI=1S/Sn.3H/q+1;;; |
Clave InChI |
HXAPPPZXAZOTSW-UHFFFAOYSA-N |
SMILES |
[SnH3+] |
SMILES canónico |
[SnH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



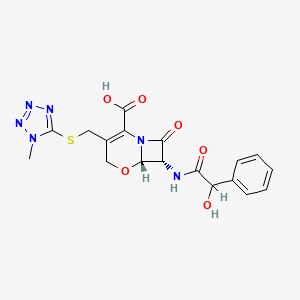
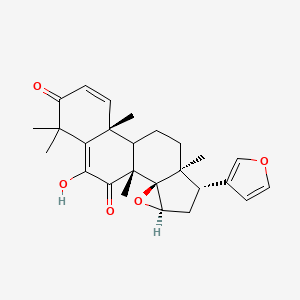

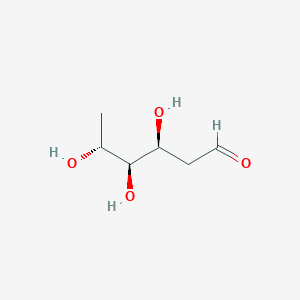
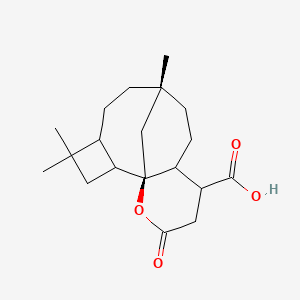
![11-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-3-(2-methoxyethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1236488.png)
![methyl (8S)-8-(chloromethyl)-6-[(E)-3-[4-[(E)-3-[(8S)-8-(chloromethyl)-4-hydroxy-1-methoxycarbonyl-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indol-6-yl]-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]-4-hydroxy-2-(trifluoromethyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B1236490.png)
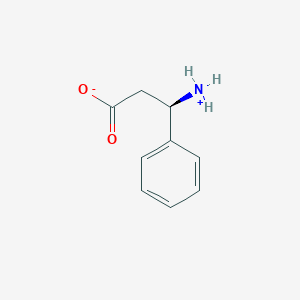
![5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine](/img/structure/B1236492.png)
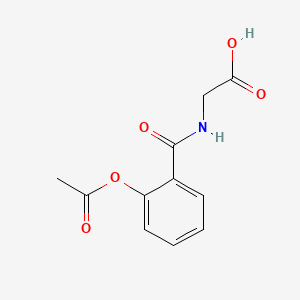
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2,6-dimethyl-5-methylidenehept-2-enethioate](/img/structure/B1236499.png)


![2-[2-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1236503.png)